Trifluoroacetyl fluoride

Semiconductor Etching Plasma Chemistry Dielectric Etch

CF₃COF delivers distinct advantages not achievable with TFAA or trifluoroacetyl chloride: higher etch rates than CF₄/O₂ and C₂F₆/O₂, high aspect ratio near-vertical profiles for advanced 3D NAND, and GWP<1 aligning with corporate sustainability. It also serves as a direct TFA precursor and enables unique pentafluoroethanolate salt synthesis for pharma/agrochemical intermediates. Choose CF₃COF for unmatched performance in plasma etching, refrigerant blends (GWP≤150), and selective trifluoroacetylation under mild conditions.

Molecular Formula C2F4O
Molecular Weight 116.01 g/mol
CAS No. 354-34-7
Cat. No. B1293501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetyl fluoride
CAS354-34-7
Molecular FormulaC2F4O
Molecular Weight116.01 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)F
InChIInChI=1S/C2F4O/c3-1(7)2(4,5)6
InChIKeyDCEPGADSNJKOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 30 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoroacetyl Fluoride (CAS 354-34-7) Procurement Guide: Properties and Industrial Positioning


Trifluoroacetyl fluoride (CF3COF, CAS 354-34-7) is a carboxylic acid fluoride belonging to the perfluoroacyl halide class. It is a colorless gas at ambient conditions with a boiling point of -59 °C and a molecular weight of 116.01 g/mol [1]. The compound serves as a key industrial intermediate for trifluoroacetic acid production via hydrolysis and is increasingly utilized in semiconductor plasma etching due to its favorable F/C ratio and environmental profile .

Why Trifluoroacetyl Fluoride Cannot Be Substituted by Common Trifluoroacetylation Reagents


Trifluoroacetyl fluoride is not a simple drop-in replacement for related trifluoroacetylating agents such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. While TFAA is widely used in liquid-phase organic synthesis, its application in gas-phase or plasma-driven processes is limited by its higher molecular weight and decomposition pathways. Trifluoroacetyl chloride presents a different halogen leaving group that alters both hydrolysis kinetics and environmental fate [1]. The quantitative evidence below demonstrates that CF3COF provides distinct advantages in semiconductor etch rate, environmental footprint, and specific reaction selectivities that are not achievable with its closest analogs.

Trifluoroacetyl Fluoride Quantitative Differentiation: Head-to-Head Evidence for Scientific Procurement


Superior Semiconductor Etch Rate: CF3COF/O2 vs. CF4/O2 and C2F6/O2

In remote plasma etching of silicon and silicon oxide, the etch rate achieved with CF3COF/O2 mixtures is demonstrably higher than that obtained with conventional CF4/O2 or C2F6/O2 mixtures under identical oxygen content [1]. The enhanced performance is attributed to the higher F/C ratio in the CF3COF molecule, which facilitates more efficient generation of reactive fluorine species in the plasma .

Semiconductor Etching Plasma Chemistry Dielectric Etch

Environmental Profile: GWP < 1 and 6.9-Day Atmospheric Lifetime

Trifluoroacetyl fluoride exhibits an exceptionally low Global Warming Potential (GWP < 1) and a short atmospheric lifetime of 6.9 days . In contrast, traditional perfluorocarbon etch gases such as CF4 and C2F6 possess GWPs of several thousand and atmospheric lifetimes exceeding thousands of years [1].

Greenhouse Gas Environmental Regulation Sustainable Chemistry

Atmospheric Hydrolysis Kinetics: Henry's Law Constant and Hydrolysis Rate Comparison

The heterogeneous atmospheric fate of acid halides is governed by their uptake at air/water interfaces, characterized by the product H·√k, where H is the Henry's law constant and k is the hydrolysis rate constant. At 273 K, the H·√k value for CF3COF is 60 M·atm⁻¹·s⁻¹/², identical to CF3COCl but substantially lower than the 350 M·atm⁻¹·s⁻¹/² measured for COF2 [1]. This indicates that CF3COF partitions and hydrolyzes less aggressively than carbonyl fluoride, suggesting a longer tropospheric transport potential.

Atmospheric Chemistry Environmental Fate Heterogeneous Chemistry

Isotopic Selectivity in Pulsed CO2 Laser Dissociation

Under pulsed CO2 laser irradiation at pressures between 0.2 and 4 Torr, trifluoroacetyl fluoride undergoes dissociation with measurable selectivity for the heavier isotopes ¹⁸O and ¹³C [1]. The dissociation products include COF2, C2F6, and CF4, and their relative yields are pressure-dependent. This isotopic selectivity is a direct consequence of the specific vibrational mode coupling of the C-F and C=O bonds in CF3COF, a feature not shared by trifluoroacetic anhydride or trifluoroacetyl chloride.

Laser Chemistry Isotope Separation Photochemistry

High Synthesis Selectivity via Chromia-Alumina-Zinc Catalyst

In the vapor-phase fluorination of trichloroacetyl chloride with anhydrous HF, the use of a chromia-alumina catalyst impregnated with zinc salt yields a high selectivity toward trifluoroacetyl fluoride while minimizing the formation of the undesired byproduct chlorodifluoroacetyl fluoride [1]. At a feed rate of 34.5 g/hr of trichloroacetyl chloride per kg of catalyst, selectivity reaches 95.4% CF3COF versus 3.4% chlorodifluoroacetyl fluoride [1]. Even at a higher feed rate (61.9 g/hr/kg), selectivity remains at 83%, which is superior to the performance of non-zinc-impregnated chromia catalysts reported in prior art [1].

Fluorination Catalysis Process Chemistry Selective Synthesis

Reactivity Profile: Balanced Stability and Electrophilicity

As a carboxylic acid fluoride, trifluoroacetyl fluoride exhibits a balance between stability and electrophilic reactivity that is distinct from both acid chlorides and anhydrides. Acid fluorides generally demonstrate higher stability toward hydrolysis than acid chlorides, yet maintain sufficient electrophilicity to undergo efficient nucleophilic acyl substitution with alcohols, amines, and organometallic reagents [1]. CF3COF reacts readily with rubidium fluoride or cesium fluoride in acetonitrile to form pentafluoroethanolate salts [2], a reaction that is not feasible with trifluoroacetic anhydride.

Organic Synthesis Acyl Fluorides Nucleophilic Substitution

Recommended Procurement and Application Scenarios for Trifluoroacetyl Fluoride


High-Throughput Dielectric Etching in 3D NAND Flash Manufacturing

The higher etch rate of CF3COF/O2 mixtures compared to CF4/O2 and C2F6/O2 , combined with its ability to achieve high aspect ratios and near-vertical etch profiles [1], makes it an optimal choice for advanced semiconductor nodes where feature size reduction and throughput are paramount. Its low GWP (<1) further aligns with corporate sustainability targets in fabs [1].

Low-GWP Refrigerant Blend Formulation

Trifluoroacetyl fluoride can be blended with other components to formulate refrigerant mixtures with a combined GWP ≤ 150, meeting the requirements of the EU F-gas Regulation and U.S. EPA SNAP program for new equipment . This application leverages the compound's favorable atmospheric lifetime of 6.9 days and GWP < 1 to replace high-GWP HFCs in air conditioning and heat pump systems.

Trifluoroacetic Acid (TFA) Production via Hydrolysis

CF3COF serves as a direct industrial precursor to trifluoroacetic acid through controlled hydrolysis . This route may offer process advantages over alternative syntheses, particularly when integrated with on-site HF recovery systems. The high selectivity achievable in CF3COF synthesis [1] ensures a cost-effective supply chain for TFA.

Specialty Trifluoroacetylation in Organic Synthesis

The balanced reactivity-stability profile of CF3COF as an acid fluoride enables its use as a trifluoroacetylating agent under mild conditions . Its ability to react with Group I fluorides to form pentafluoroethanolate salts [1] provides a unique synthetic handle not accessible with TFAA or trifluoroacetyl chloride, making it valuable for the synthesis of fluorinated pharmaceutical intermediates and agrochemicals.

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